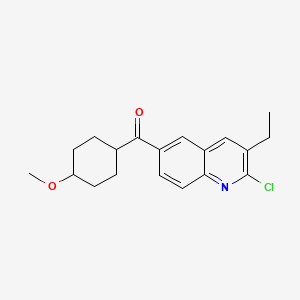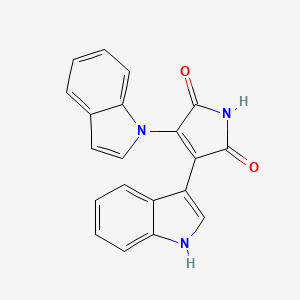![molecular formula C12H12O8 B14241087 1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone CAS No. 401465-30-3](/img/structure/B14241087.png)
1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,10,14-Tetraoxadispiro[5252]hexadecane-2,4,11,13-tetrone is a complex organic compound with the molecular formula C12H12O8 It is characterized by its unique spirocyclic structure, which includes four oxygen atoms and multiple ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography. The exact methods can vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone involves its interaction with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the spirocyclic structure may influence its binding to specific enzymes or receptors. Detailed studies on its mechanism of action are available in scientific literature .
Comparación Con Compuestos Similares
Similar Compounds
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane: Another spirocyclic compound with a similar structure but different functional groups.
1,3-Dioxane-2-propanoic acid derivatives: Compounds with related spirocyclic frameworks and varying substituents.
Uniqueness
1,5,10,14-Tetraoxadispiro[525
Propiedades
Número CAS |
401465-30-3 |
|---|---|
Fórmula molecular |
C12H12O8 |
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecane-2,4,11,13-tetrone |
InChI |
InChI=1S/C12H12O8/c13-7-5-8(14)18-11(17-7)1-2-12(4-3-11)19-9(15)6-10(16)20-12/h1-6H2 |
Clave InChI |
IKTWAUBFJJJRQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC13OC(=O)CC(=O)O3)OC(=O)CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



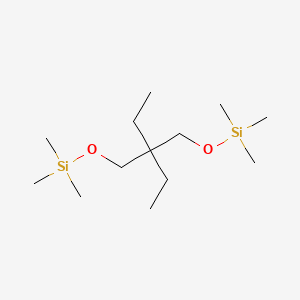
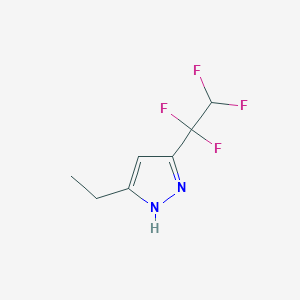

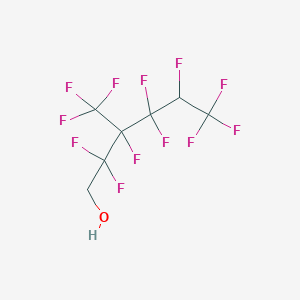
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
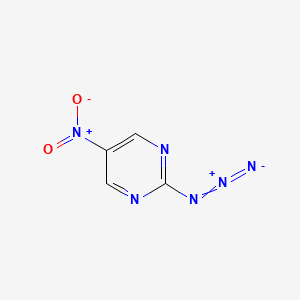
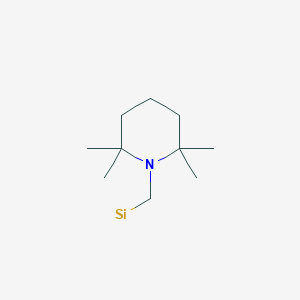
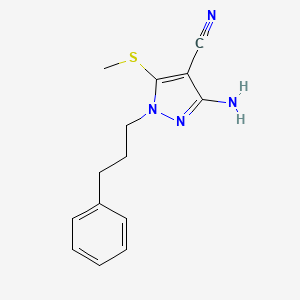

![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)
